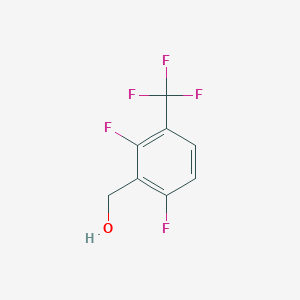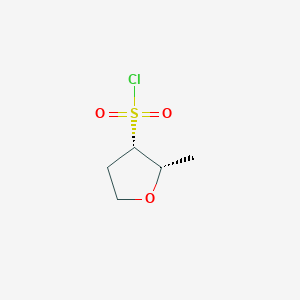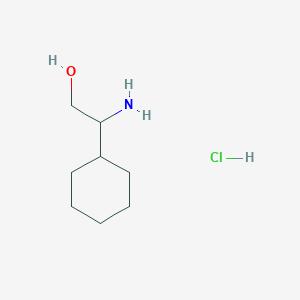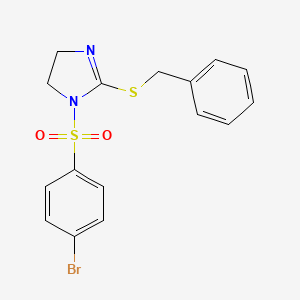![molecular formula C10H18N4O3 B2627463 tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2242579-05-9](/img/structure/B2627463.png)
tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl carbamates, which can be formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular structure of similar compounds like “tert-Butyl N- (3-hydroxycyclobutyl)-N-methylcarbamate” has been analyzed. The InChI code for this compound is 1S/C10H19NO3/c1-10 (2,3)14-9 (13)11 (4)7-5-8 (12)6-7/h7-8,12H,5-6H2,1-4H3 .Chemical Reactions Analysis
The tert-butyl carbamate group in similar compounds can undergo various reactions. For instance, it can be protonated and then lose the tert-butyl cation to result in a carbamic acid. This carbamic acid can then undergo decarboxylation to result in the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “tert-Butyl N- (3-hydroxycyclobutyl)-N-methylcarbamate” is a solid with a molecular weight of 201.27. It is stored at refrigerator temperatures .Scientific Research Applications
Synthesis of Nucleotide Analogues
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its utility in the preparation of nucleotide analogues with potential applications in drug discovery and molecular biology (Ober et al., 2004).
Chemical Synthesis and Reactions
Research demonstrates the use of related tert-butyl carbamate compounds in chemical synthesis, including the preparation and Diels-Alder reaction of 2-amido substituted furans and the synthesis of spirocyclopropanated analogues of insecticides, indicating the broad utility of such compounds in creating complex organic molecules and potential agrochemicals (Padwa et al., 2003); (Brackmann et al., 2005).
Drug Synthesis Intermediates
The tert-butyl carbamate framework is also significant in the synthesis of intermediates for biologically active compounds, such as omisertinib (AZD9291), highlighting its role in the pharmaceutical industry for developing new therapeutic agents (Zhao et al., 2017).
Analytical Chemistry Applications
Analytical methods have been developed to characterize and evaluate genotoxic impurities in drug substances, using tert-butyl carbamate derivatives as reference compounds. This indicates the relevance of such compounds in ensuring the safety and efficacy of pharmaceuticals (Puppala et al., 2022).
Photoredox Catalysis
Recent studies have utilized tert-butyl carbamate derivatives in photoredox catalysis to achieve the amination of substrates, providing a novel approach to constructing amino-substituted molecules with potential applications in medicinal chemistry and material sciences (Wang et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-9(2,3)17-8(15)13-7-4-10(16,5-7)6-12-14-11/h7,16H,4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXAEIQMBZWDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2627390.png)

![[6-Methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B2627393.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2627399.png)
![N-(2-Hydroxyethyl)-N-methyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2627400.png)
